4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

Beschreibung

The compound 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is a saturated derivative of the parent unsaturated alcohol, characterized by the addition of two hydrogen atoms (dihydro) to reduce a double bond in the original structure. Key identifiers include:

- CAS No.: 61792-55-0 (acetate form) and 61792-53-8 (aldehyde form) .

- Molecular formula: C₁₂H₂₂O₂ (acetate) or C₁₀H₁₈O (aldehyde) .

- Molecular weight: 198.306 g/mol (acetate) or 154.25 g/mol (aldehyde) .

- LogP: 4.34 (acetate), indicating high lipophilicity .

The compound is analyzed via reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water/phosphate buffers, with applications in pharmacokinetics and preparative separations . Its acetate form is a notable volatile organic compound (VOC) in lavender essential oil, contributing to antiemetic effects via modulation of cAMP signaling pathways .

Eigenschaften

CAS-Nummer |

62288-68-0 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

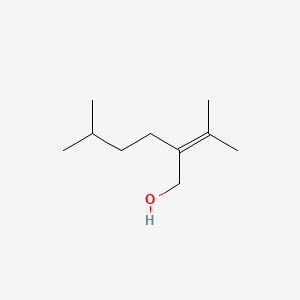

IUPAC-Name |

5-methyl-2-propan-2-ylidenehexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3 |

InChI-Schlüssel |

SDKONKRTCOVRFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(=C(C)C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

-

Diene Preparation : A substituted alkene (e.g., 2,6-dimethyl-2-heptene) is synthesized via phase-transfer catalytic condensation of isoamyl chloride with acetone.

-

Prins Cyclization : The diene reacts with paraformaldehyde in the presence of SnCl₂ in dichloromethane, forming a cyclic ether intermediate.

-

Hydrolysis : The intermediate undergoes acid-catalyzed hydrolysis to yield the dihydro derivative.

Table 1: Prins Reaction Conditions and Outcomes

| Component | Value/Description | Yield | Reference |

|---|---|---|---|

| Diene | 2,6-Dimethyl-2-heptene | 43% | |

| Catalyst | SnCl₂ | – | |

| Solvent | Dichloromethane | – | |

| Reaction Temperature | Room temperature | – | |

| Final Product | Dihydro-4,5-lavandulol | 41.2% |

This method demonstrates moderate efficiency but requires careful optimization to avoid polymeric by-products.

Acid-Catalyzed Condensation

Acid-mediated condensations are employed to assemble the core structure efficiently. Patents highlight controlled isomer formation during synthesis.

Key Steps:

-

Acetal Formation : Senecioaldehyde dimethyl acetal reacts with 3-methyl-1-butene-3-ol in the presence of terephthalic acid.

-

Distillation : Methanol by-products are removed via distillation to drive equilibrium toward the desired product.

-

Neutralization : Post-reaction neutralization and distillation isolate the pure compound.

Table 2: Acid-Catalyzed Synthesis Parameters

| Parameter | Value/Description | Yield | Reference |

|---|---|---|---|

| Catalyst | Terephthalic acid | – | |

| Temperature | 110–123°C | – | |

| By-Product Control | <5% isoLVAL | 68% | |

| Solvent | None (neat reaction) | – |

This approach minimizes undesired isomers, achieving high purity for fragrance applications.

SN2 Nucleophilic Substitution

Phase-transfer catalysis enables regioselective substitution reactions, particularly for introducing hydroxyl groups.

Key Steps:

-

Bromoalkene Preparation : 6-Bromo-1-hexene serves as the electrophilic precursor.

-

Phase-Transfer Reaction : Potassium acetate and tetrabutylammonium bromide in acetonitrile facilitate nucleophilic attack.

-

Hydrolysis : Alkaline aqueous solution (e.g., NaOH) cleaves the intermediate to yield the alcohol.

Table 3: SN2 Reaction Optimization

| Component | Value/Description | Yield | Reference |

|---|---|---|---|

| Substrate | 6-Bromo-1-hexene | – | |

| Catalyst | Tetrabutylammonium bromide | – | |

| Solvent | Acetonitrile | – | |

| Temperature | 78–83°C | – | |

| Final Product | 5-Hexene-1-alcohol | 78% |

This method achieves high purity (99.8%) through careful solvent extraction and distillation.

Organometallic Approaches

Ziegler-type alkylation (ZACA) reactions enable enantioselective synthesis of chiral alcohols.

Key Steps:

-

Alkylalane Formation : Aluminum reagents react with protected alkenols (e.g., TBS-protected ω-alkene-1-ols).

-

Oxidation : In situ oxidation with O₂ introduces the hydroxyl group.

-

Lipase-Catalyzed Resolution : Enzymatic acetylation isolates enantiomers with >99% ee.

Table 4: ZACA Reaction Efficiency

| Parameter | Value/Description | Outcome | Reference |

|---|---|---|---|

| Catalyst | Zr-based organoaluminum | High enantiopurity | |

| Oxidizing Agent | O₂ | α,ω-Dioxyfunctional intermediates | |

| Resolution Method | Lipase-catalyzed acetylation | >99% ee |

This method is ideal for synthesizing enantiomerically pure derivatives but requires specialized catalysts.

Partial Hydrogenation

Selective hydrogenation reduces specific double bonds while retaining others.

Key Steps:

-

Precursor Synthesis : A triene or diene with multiple double bonds is prepared.

-

Catalytic Hydrogenation : H₂ gas with a selective catalyst (e.g., Lindlar’s catalyst) saturates one double bond.

-

Purification : Distillation isolates the dihydro derivative.

Table 5: Hydrogenation Parameters

This method is less common due to challenges in controlling regioselectivity.

Comparative Analysis of Methods

Table 6: Method Comparison

| Method | Yield | Purity | Complexity | Key Advantage |

|---|---|---|---|---|

| Prins Reaction | 41.2% | Moderate | High | Direct cyclization |

| Acid-Catalyzed | 68% | High | Moderate | Minimal by-products |

| SN2 Substitution | 78% | >99.8% | Moderate | Scalable for industrial use |

| ZACA Reaction | >99% | >99% | High | Enantiopure products |

| Partial Hydrogenation | Variable | Low | High | Retains unsaturated centers |

Analyse Chemischer Reaktionen

Types of Reactions

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of alkyl halides.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

One of the primary applications of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is in the fragrance and flavor industry. Its pleasant odor profile makes it suitable for use as an aroma compound in perfumes and food flavorings. The compound is noted for its green, fresh notes which are often associated with vegetable flavors, particularly in tomato and other similar products .

Case Studies:

- Fragrance Development : In the formulation of perfumes, this compound can be blended with other aroma chemicals to enhance the freshness and complexity of the scent profile.

- Flavor Enhancement : Its application in food products can improve the overall taste experience by adding a natural green note.

Chemical Synthesis

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. serves as an important intermediate in organic synthesis. Its reactivity allows it to be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals.

Applications:

- Synthesis of Terpenes : The compound can be used as a building block for synthesizing more complex terpenoid structures, which are prevalent in natural products and have significant biological activities .

- Precursor for Agrochemicals : It can also act as a precursor for developing pesticides or herbicides that mimic natural plant defenses.

Pharmaceutical Applications

Research indicates potential therapeutic properties associated with derivatives of this compound. Studies have explored its effects on various biological systems, suggesting it may have applications in medicinal chemistry.

Findings:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties that could be beneficial in developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory effects, warranting further investigation into its use in treatments for inflammatory diseases .

Analytical Chemistry

In analytical chemistry, 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is utilized as a standard reference material for various chromatographic techniques.

Methods:

- High Performance Liquid Chromatography (HPLC) : The compound can be analyzed using HPLC methods to determine purity and concentration in different formulations .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Its volatility makes it suitable for analysis via GC-MS, facilitating the identification and quantification of compounds in complex mixtures .

Wirkmechanismus

The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress-related pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Parent Compound)

- CAS No.: 58461-27-1 .

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol .

- Key differences : Unsaturated backbone vs. dihydro saturation. The parent compound is a precursor in fragrance synthesis but lacks pharmacological data .

(b) 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, Acetate

- CAS No.: Not explicitly listed; referenced in lavender oil studies.

- Formula : C₁₂H₂₂O₂; MW : 198.30 g/mol .

- Key differences : Acetylated form enhances volatility and aroma profile. Constitutes 2.65–3.12% in lavender oil extracts, comparable to geranyl acetate .

(c) Geranyl Acetate

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. (CAS Number: 58461-27-1) is a compound of significant interest due to its potential biological activities. This compound, often referred to as Lavandulol, is a terpenoid that has been studied for its various pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its chemical profile, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula: C₁₀H₁₈O

- Molecular Weight: 154.25 g/mol

- IUPAC Name: 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

- InChI Key: CZVXBFUKBZRMKR-UHFFFAOYSA-N

Antioxidant Activity

Studies have demonstrated that Lavandulol exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. For instance, a study highlighted its ability to inhibit lipid peroxidation in various biological systems, suggesting its potential application in preventing oxidative damage in cells .

Antimicrobial Activity

Lavandulol has also been investigated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities against various pathogens. For example, it has been effective against strains of Staphylococcus aureus and Candida albicans, making it a candidate for use in natural preservatives and therapeutic agents .

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. In vitro studies have shown that Lavandulol can reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property suggests its potential use in treating inflammatory diseases .

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant capacity of Lavandulol demonstrated its effectiveness in reducing oxidative stress markers in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with Lavandulol compared to untreated controls. This suggests that Lavandulol could be beneficial in developing antioxidant therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial activity of Lavandulol, researchers tested various concentrations against bacterial and fungal strains. The findings revealed that Lavandulol inhibited the growth of bacteria at concentrations as low as 0.5% (v/v), showcasing its potential as a natural antimicrobial agent .

The biological activities of Lavandulol can be attributed to several mechanisms:

- Free Radical Scavenging: Its structure allows it to donate electrons to free radicals, thus neutralizing them.

- Membrane Disruption: By integrating into microbial membranes, Lavandulol can disrupt their integrity, leading to cell lysis.

- Cytokine Modulation: It influences the signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying this compound in complex mixtures?

- Methodology : Reverse-phase HPLC using the Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile, water, and phosphoric acid (replace with formic acid for MS compatibility). For rapid analysis, 3 µm particle columns are suitable for UPLC. Scalable for preparative isolation of impurities .

- Example Conditions :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Newcrom R1 | MeCN:H₂O:H₃PO₄ (gradient) | 1.0 mL/min | UV/MS |

Q. How can this compound be synthesized, and what are common intermediates?

- Synthetic Routes :

- Esterification : Reacting lavandulol (5-methyl-2-(1-methylethenyl)-4-hexen-1-ol) with acetic anhydride under catalytic acidic conditions .

- Alternative : Use 2-(chloromethyl)tetrahydropyran as a precursor, following protocols similar to 4-penten-1-ol synthesis .

Q. What biological activities have been experimentally validated for this compound?

- Antimicrobial : Exhibits antifungal activity against Candida albicans (MIC = 128 µg/mL) and inhibits foodborne bacteria like E. coli (zone of inhibition = 12 mm at 1% v/v) .

- Antiemetic : Reduces serum 5-HT levels and downregulates 5-HT₃ receptor expression in the medulla oblongata in rodent models (effective dose: 50 mg/kg) .

Q. How is this compound naturally sourced, and what extraction methods optimize yield?

- Natural Occurrence : Found in Lavandula angustifolia essential oil (0.5–7.5% composition depending on extraction method) .

- Extraction :

- Supercritical CO₂ : Higher yield of 5-methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate (98.39% peak area) compared to steam distillation .

- GC-MS Validation : Use DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) and split ratio 50:1 .

Advanced Research Questions

Q. What molecular mechanisms underlie its antiemetic effects?

- Pathway : Modulates the Ca²⁺/CaMKII/ERK1/2 signaling cascade, reducing 5-HT₃ receptor density in the vagal afferent pathway. Molecular docking suggests affinity for cAMP pathway targets (e.g., BRAF, PDE4B) .

- Experimental Design :

- In vivo: Use cisplatin-induced emesis models in Suncus murinus with EEG monitoring of brainstem activity.

- In vitro: Patch-clamp assays on 5-HT₃-expressing HEK293 cells to measure ion channel inhibition .

Q. How can contradictory data on antimicrobial efficacy be resolved?

- Case Study : Discrepancies in C. albicans inhibition (MIC ranging 64–256 µg/mL) may stem from strain variability or assay conditions (e.g., broth microdilution vs. agar diffusion).

- Recommendations :

- Standardize CLSI M27/M38 protocols with RPMI-1640 medium (pH 7.0).

- Include positive controls (e.g., fluconazole) and assess biofilm disruption via crystal violet assays .

Q. What pharmacokinetic parameters influence its scalability for therapeutic use?

- ADME Profile :

- LogP : 4.34 (predicts high lipid membrane permeability) .

- Half-life : ~2.3 hours in murine plasma; metabolized via hepatic CYP3A4 to lavandulic acid .

Q. How does stereochemistry affect its bioactivity and synthesis?

- Stereoisomers : The (R)-enantiomer (lavandulol) is predominant in natural sources, while synthetic routes often yield racemic mixtures .

- Impact on Activity : (R)-configuration enhances 5-HT₃ receptor binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for (S)) in silico .

- Resolution Method : Chiral GC (Cyclosil-B column) or enzymatic kinetic resolution using lipases (e.g., Candida rugosa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.